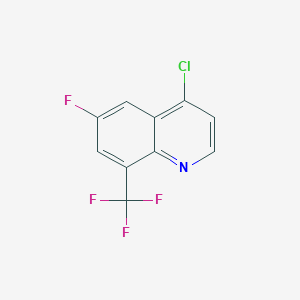

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H4ClF4N. This compound is part of a broader class of quinolines, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

The synthesis of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often leverage these reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: Nucleophilic substitution of the fluorine atom is a common reaction, often using reagents such as sodium methoxide.

Oxidation and Reduction: These reactions can modify the quinoline ring, although specific conditions and reagents vary based on the desired product.

Cross-Coupling Reactions: These reactions are used to introduce various functional groups into the quinoline ring, enhancing its biological activity.

Major products formed from these reactions include derivatives with enhanced biological activities, such as antibacterial and antiviral properties .

Aplicaciones Científicas De Investigación

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes. By inhibiting these enzymes, the compound can disrupt essential biological processes in pathogens, leading to their death or inhibition . The exact pathways and molecular targets can vary depending on the specific application and organism being targeted.

Comparación Con Compuestos Similares

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is unique due to its trifluoromethyl group, which enhances its biological activity and stability . Similar compounds include:

4-Aminoquinoline: Known for its antimalarial properties.

Fluoroquinolones: A class of antibiotics with broad-spectrum activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

These compounds share the quinoline backbone but differ in their functional groups and specific applications, highlighting the versatility and importance of quinoline derivatives in various fields.

Actividad Biológica

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a class of heterocyclic aromatic compounds. This compound is notable for its applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms enhances both the biological activity and chemical stability of the compound, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound features a fused benzene and pyridine ring with chlorine and fluorine substituents, which influence its reactivity and interactions with biological targets. It falls under the category of organofluorine compounds, widely recognized for their metabolic stability and lipophilicity.

Key Physical Properties

- Molecular Formula : C10H5ClF4N

- Molecular Weight : 253.59 g/mol

- Appearance : Solid, typically crystalline

- Solubility : Varies based on solvent polarity

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. Its structure allows for effective binding to these targets, which is critical for its biological activity.

Antibacterial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA/VRE |

| Compound 6 | 0.75 | MRSA/VRE |

| Compound 7 | 1.5 | MRSA |

Note: MIC = Minimum Inhibitory Concentration

Antiparasitic Activity

Additionally, quinoline derivatives have been explored for their antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structures have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains.

| Compound | IC50 (μg/mL) | Strain |

|---|---|---|

| This compound | TBD | FCR-3 |

| Compound 3 | 0.0049 | 3D7 |

| Compound 12 | 0.16 | FCR-3 |

Note: IC50 = Half maximal inhibitory concentration

Case Studies

-

In Vivo Efficacy Against C. difficile

A study conducted on mice infected with C. difficile demonstrated that treatment with a related compound resulted in significant improvements in survival rates and reduced symptoms of infection. Mice treated with the compound showed a marked decrease in diarrhea and an increase in survival compared to control groups. -

Molecular Docking Studies

Molecular docking studies have indicated that halogenated derivatives like this compound exhibit strong interactions with key proteins involved in bacterial virulence and parasitic survival, suggesting potential pathways for therapeutic intervention.

Propiedades

IUPAC Name |

4-chloro-6-fluoro-8-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYKCNVQKBBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.